3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
“3-(4-Hydroxyphenyl)propionic acid” is also known as "Phloretic acid" . It is a hydroxy monocarboxylic acid consisting of propionic acid having a 4-hydroxyphenyl group at the 3-position . It is used as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions has been reported . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
Chemical Reactions Analysis
The catalytic activity of the two-component flavin-dependent monooxygenase from Pseudomonas aeruginosa toward cinnamic acid derivatives has been studied . The oxidation product of 3-(4-hydroxyphenyl)propanoic acid, 3-(3,4-dihydroxyphenyl)propanoic acid, has high medicinal potential as it exhibits an irreversible antiproliferative effect against human cancer cell lines as well as high antiradical activity toward stable free radicals .
Physical And Chemical Properties Analysis
The melting point of “3-(4-Hydroxyphenyl)propionic acid” is between 129 - 131 °C .
Scientific Research Applications
Synthesis and Characterization
- A study by Yıldırım and Kandemirli (2006) focused on the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives, leading to the formation of various N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. This research contributes to the understanding of reaction mechanisms and synthesis of pyrazole derivatives (Yıldırım & Kandemirli, 2006).
Nonlinear Optical Materials
- Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, finding that compounds with carboxylic acid groups showed significant nonlinearity, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Crystal Structure and Spectroscopic Investigations
- Viveka et al. (2016) conducted experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, examining its structural and spectroscopic properties. These findings enhance the understanding of molecular structures and electronic transitions within such molecules (Viveka et al., 2016).
Structural Effects on Ionization Constants
- A study by Alkan et al. (2009) explored the ionization constants of various pyrazole carboxylic acids, including derivatives of 1H-pyrazole-3-carboxylic acid, in different solvent mixtures. This research aids in understanding the influence of medium and structure on the acidity of such compounds (Alkan et al., 2009).
Synthesis of Novel Ligands
- Dalinger et al. (2020) worked on synthesizing novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, aiming to create polychelated ligands for applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
Anion-Directed Organized Assemblies
- Zheng et al. (2013) investigated the reactions of 1H-pyrazole derivatives with acids, leading to the formation of protonated ionic salts and organized assemblies. This study provides insight into the structural chemistry of pyrazole-based ionic salts (Zheng et al., 2013).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-7-3-1-6(2-4-7)8-5-9(10(14)15)12-11-8/h1-5,13H,(H,11,12)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYDMJNTBGROTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1093649-88-7 | |
Record name | 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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